molecular formula C10H10ClFO2 B2416590 Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate CAS No. 1248162-81-3

Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate

Cat. No. B2416590
CAS RN: 1248162-81-3
M. Wt: 216.64
InChI Key: SBDGKQCTJCZZOH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Methyl 2-chloro-2-(4-fluoro-2-tolyl)acetate or Methyl 2-chloro-2-(4-fluoro-o-tolyl)acetate. The molecular formula of this compound is C11H11ClF2O2, and its molecular weight is 256.65 g/mol.

Scientific Research Applications

Formation and Isomerization in Halogenated Compounds

Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate is involved in the formation of specific halo-nitrocyclohexa-dienones. For instance, nitration of p-halophenols and corresponding p-halophenyl acetates forms 4-halo-4-nitrocyclohexa-2,5-dienones along with 4-halo-2-nitrophenols, exhibiting isomerization at certain temperatures (Clewley, Cross, Fischer, & Henderson, 1989).

Synthesis and Characterization

The compound has been utilized in the synthesis of related chemical structures. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involved various chemical processes, including amidation and etherification, highlighting the versatility of related compounds in chemical synthesis (Liu Ying-xiang, 2007).

Electrochemical Fluorination

Electrochemical fluorination of related compounds, such as methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF), demonstrates the compound's potential in electrochemical applications. This process involves various parameters like oxidation potential and temperature, influencing fluorination efficiency (Balandeh et al., 2017).

Nucleophilic Displacement Reactions

Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate plays a role in nucleophilic displacement reactions in aromatic systems. This involves studying the kinetics of reactions with different substituents, providing insights into the reactivity of such compounds (Brewis et al., 1974).

Herbicide Synthesis

It is used in synthesizing herbicides, indicating its applicability in agricultural chemistry. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, demonstrates its role in developing agricultural chemicals (Zhou Yu, 2002).

Fungicidal Activity

Compounds related to methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate have been evaluated for fungicidal activity. For example, certain pyrazole derivatives exhibited moderate fungicidal activity against specific pathogens, highlighting potential applications in plant protection (Liu et al., 2014).

properties

IUPAC Name

methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-6-5-7(12)3-4-8(6)9(11)10(13)14-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDGKQCTJCZZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate

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